VPC12249

Description

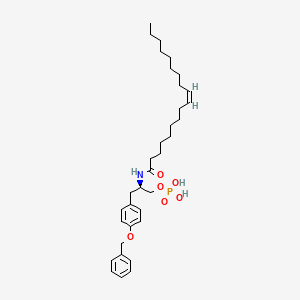

Properties

Molecular Formula |

C34H52NO6P |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1 |

InChI Key |

NJLPYJKKKSBCSK-MJPIYRIWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

phosphoric acid mono-(3-(4-benzyloxyphenyl)-2-octadec-9-enoylaminopropyl) ester VPC 12249 VPC-12249 VPC12249 |

Origin of Product |

United States |

Foundational & Exploratory

VPC12249: A Technical Guide to a Dual LPA1/LPA3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC12249 is a competitive antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3)[1]. As a dual antagonist, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these two LPA receptor subtypes. LPA is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs)[2]. The LPA1 and LPA3 receptors, in particular, have been implicated in a variety of disease processes, most notably fibrosis[1][3][4].

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and functional activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound functions as a competitive antagonist at the LPA1 and LPA3 receptors[1]. This means that it binds to the same site on the receptor as the endogenous ligand, LPA, but does not activate the receptor. By occupying the binding site, this compound prevents LPA from binding and initiating downstream signaling cascades. The antagonism of both LPA1 and LPA3 by this compound has been demonstrated to inhibit a range of cellular responses, including fibroblast proliferation and the expression of pro-fibrotic cytokines such as transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF)[3][4].

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound for LPA1 and LPA3 receptors as reported in the scientific literature.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| LPA1 | Human | Radioligand Binding | [³H]LPA | 137 | [1] |

| LPA3 | Human | Radioligand Binding | [³H]LPA | 428 | [1] |

Table 2: Functional Potency of this compound

| Receptor Subtype | Cell Line | Assay Type | Measured Effect | Kᵢ (nM) | Reference |

| LPA1/LPA3 | HEK293T | Calcium Mobilization | Inhibition of LPA-induced calcium influx | ~130 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize LPA receptor antagonists.

Objective: To determine the binding affinity (Kᵢ) of this compound for LPA1 and LPA3 receptors.

Materials:

-

Membrane preparations from cells expressing human LPA1 or LPA3.

-

[³H]LPA (1-oleoyl-[oleoyl-9,10-³H]LPA).

-

This compound.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

GF/C filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of the this compound dilutions (or vehicle for total binding) and 50 µL of [³H]LPA (at a concentration close to its Kᴅ).

-

Add 150 µL of the membrane preparation (containing 5-20 µg of protein) to each well.

-

For non-specific binding, add a high concentration of unlabeled LPA (e.g., 10 µM) instead of this compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through a GF/C filter plate using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This protocol is based on assays performed in HEK293T cells.

Objective: To assess the functional antagonism of this compound on LPA-induced calcium mobilization.

Materials:

-

HEK293T cells transiently or stably expressing LPA1 and/or LPA3.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LPA (1-oleoyl-LPA).

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence microplate reader with automated liquid handling.

Procedure:

-

Seed HEK293T cells in 96-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Prepare serial dilutions of this compound in assay buffer and add them to the wells. Incubate for 15-30 minutes at room temperature.

-

Prepare a concentration-response curve of LPA in assay buffer.

-

Using a fluorescence microplate reader, measure the baseline fluorescence, then inject the LPA solutions and record the change in fluorescence over time, indicating intracellular calcium mobilization.

-

To determine the inhibitory potency, perform the LPA concentration-response curve in the presence of different fixed concentrations of this compound.

-

Analyze the data to determine the EC₅₀ of LPA in the absence and presence of this compound.

-

Calculate the Kᵢ value of this compound using the Schild regression analysis or by applying the Cheng-Prusoff equation to the shift in the LPA EC₅₀ values.

Fibroblast Proliferation Assay (CCK-8 Assay)

This protocol is adapted from studies investigating the anti-fibrotic effects of LPA receptor antagonists.

Objective: To evaluate the effect of this compound on LPA-induced fibroblast proliferation.

Materials:

-

Human lung fibroblasts (e.g., MRC-5).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Serum-free medium.

-

LPA (1-oleoyl-LPA).

-

This compound.

-

Cell Counting Kit-8 (CCK-8) reagent.

-

96-well plates.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Prepare different concentrations of LPA and this compound in serum-free medium.

-

Treat the cells with LPA in the presence or absence of this compound. Include a vehicle control group.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.

-

Determine the inhibitory effect of this compound on LPA-induced proliferation.

In Vivo Radiation-Induced Lung Fibrosis Model

This protocol is a generalized representation based on studies using this compound to ameliorate radiation-induced lung fibrosis.

Objective: To assess the in vivo efficacy of this compound in a mouse model of radiation-induced lung fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

A source of thoracic irradiation (e.g., X-ray irradiator).

-

This compound.

-

Vehicle for this compound (e.g., DMSO and corn oil).

-

Anesthesia (e.g., ketamine/xylazine).

-

Hydroxyproline (B1673980) assay kit.

-

Histology reagents (formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome stain).

Procedure:

-

Anesthetize the mice and shield the rest of the body, exposing only the thoracic region.

-

Deliver a single dose of radiation (e.g., 16 Gy) to the thorax.

-

Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., daily or every other day, starting before or after irradiation).

-

Monitor the mice for signs of distress and record survival.

-

At a predetermined time point (e.g., 24 weeks post-irradiation), euthanize the mice and harvest the lungs.

-

One lung can be used for histological analysis. Fix the lung in formalin, embed in paraffin, and prepare sections. Stain the sections with H&E and Masson's trichrome to assess inflammation and collagen deposition, respectively.

-

The other lung can be used for biochemical analysis. Homogenize the lung tissue and perform a hydroxyproline assay to quantify collagen content, a marker of fibrosis.

-

Compare the extent of lung fibrosis in the this compound-treated group to the vehicle-treated group.

Signaling Pathways and Visualizations

This compound inhibits the signaling cascades initiated by the activation of LPA1 and LPA3. These receptors couple to multiple G proteins, leading to the activation of several downstream effector pathways.

Caption: LPA1/LPA3 signaling pathways and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in fibrosis models.

References

The Role of VPC12249 in LPA1/LPA3 Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC12249 is a competitive antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). As a dual antagonist, it serves as a critical tool for investigating the physiological and pathological roles of LPA signaling through these specific G protein-coupled receptors (GPCRs). LPA itself is a bioactive phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the LPA signaling axis has been implicated in various diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of the role of this compound in elucidating LPA1 and LPA3 signaling pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

LPA1 and LPA3 are known to couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Upon activation by LPA, these receptors initiate a cascade of downstream signaling events. This compound competitively binds to LPA1 and LPA3, thereby preventing LPA from activating these pathways.

Key Downstream Pathways Blocked by this compound:

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Activation of the PI3K-Akt pathway, promoting cell survival. Activation of the Ras-MAPK pathway, leading to cell proliferation.

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: Activation of RhoA, a small GTPase that regulates the actin cytoskeleton, leading to changes in cell shape, migration, and contraction.

By antagonizing LPA1 and LPA3, this compound effectively blocks these downstream signaling events, making it a valuable tool for studying the contributions of these pathways to various cellular responses.

Quantitative Data for this compound

The following tables summarize the reported binding affinities and functional inhibitory concentrations of this compound for LPA1 and LPA3 receptors.

| Receptor | Parameter | Value | Cell Line | Reference |

| LPA1 | Ki | 137 nM | - | [1][2] |

| LPA3 | Ki | 428 nM | - | [1][2] |

| Assay | Parameter | Value | Cell Line | Reference |

| Calcium Mobilization | Ki | ~130 nM | HEK293T | [1] |

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for LPA1 and LPA3 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for LPA1 and LPA3 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human LPA1 or LPA3 receptors.

-

Radioligand: [³H]-LPA.

-

Non-labeled competitor: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).

-

Add the serially diluted this compound or vehicle (for total binding) to the wells.

-

Add a fixed concentration of [³H]-LPA (typically at its Kd value) to all wells.

-

To determine non-specific binding, add a high concentration of unlabeled LPA to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filter manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a general method to assess the functional antagonism of this compound on LPA-induced calcium mobilization.

Objective: To determine the inhibitory effect of this compound on LPA-induced intracellular calcium release in cells expressing LPA1 or LPA3.

Materials:

-

HEK293T cells transiently or stably expressing human LPA1 or LPA3.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

LPA.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Seed the LPA1- or LPA3-expressing cells in 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of LPA (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the data by calculating the peak fluorescence response for each well.

-

Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.

Conclusion

This compound is a potent and valuable pharmacological tool for the specific investigation of LPA1 and LPA3 receptor signaling. Its ability to competitively antagonize these receptors allows for the detailed dissection of their roles in a multitude of biological processes and disease states. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to understand and target the LPA signaling axis.

References

VPC12249: A Technical Guide for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. The lysophosphatidic acid (LPA) signaling pathway, particularly through its receptors LPA1 and LPA3, has emerged as a critical mediator in the pathogenesis of fibrosis. VPC12249, a competitive dual antagonist of LPA1 and LPA3 receptors, has shown significant promise as a research tool and potential therapeutic agent in preclinical models of fibrosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying fibrosis, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects by competitively blocking the binding of LPA to the LPA1 and LPA3 receptors.[1] This inhibition disrupts downstream signaling cascades that are pivotal in the fibrotic process. In the context of fibrosis, LPA signaling is known to promote fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[1]

A key signaling pathway implicated in the pro-fibrotic effects of LPA is the LPA-LPAR1/3-CTGF axis.[1] Lysophosphatidic acid (LPA) binds to its receptors, LPAR1 and LPAR3, which in turn stimulates the expression of Connective Tissue Growth Factor (CTGF). CTGF is a potent pro-fibrotic cytokine that promotes fibroblast proliferation and extracellular matrix production.[1] this compound, by blocking LPAR1/3, effectively downregulates CTGF expression, thereby inhibiting fibroblast activation and proliferation.[1] Furthermore, this compound has been shown to suppress the expression of other key pro-fibrotic cytokines, including Transforming Growth Factor-beta 1 (TGF-β1).[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound in the context of fibrosis research.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Parameter | Receptor | Value | Cell Line | Reference |

| Kᵢ (Binding Affinity) | LPA1 | 137 nM | - | MedchemExpress |

| Kᵢ (Binding Affinity) | LPA3 | 428 nM | - | MedchemExpress |

| Kᵢ (Calcium Mobilization Inhibition) | LPA1/LPA3 | ~130 nM | HEK293T | MedchemExpress |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Radiation-Induced Lung Fibrosis

| Parameter | Treatment Group | Result | Time Point | Reference |

| Hydroxyproline (B1673980) Content (Collagen Deposition) | Radiation + this compound | Significant reduction compared to radiation alone | 180 days | [1] |

| Fibroblast-specific protein 1 (FSP1) mRNA | Radiation + this compound | Significantly inhibited increase compared to radiation alone | 180 days | [1] |

| α-smooth muscle actin (α-SMA) mRNA | Radiation + this compound | Significantly inhibited increase compared to radiation alone | 180 days | [1] |

| Transforming Growth Factor-β1 (TGF-β1) mRNA | Radiation + this compound | Significantly suppressed expression compared to radiation alone | 180 days | [1] |

| Connective Tissue Growth Factor (CTGF) mRNA | Radiation + this compound | Significantly suppressed expression compared to radiation alone | 180 days | [1] |

| Animal Survival | Radiation + this compound | Significantly prolonged compared to radiation alone | 180 days | [1] |

Experimental Protocols

In Vivo Model: Radiation-Induced Lung Fibrosis in Mice

This protocol describes the induction of lung fibrosis in mice via thoracic irradiation and subsequent treatment with this compound.

a. Animal Model:

-

Species: C57BL/6 mice

-

Age: 8-10 weeks old

-

Housing: Standard laboratory conditions.

b. Irradiation Procedure:

-

Anesthetize mice (e.g., with pentobarbital).

-

Shield the rest of the body with lead, exposing only the thoracic region.

-

Deliver a single dose of 16 Gy of X-ray irradiation to the thorax.

c. Administration of this compound:

-

Dose: 20 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Daily, starting from day 1 post-irradiation.

-

Vehicle: A solution of 10% DMSO, 40% PEG400, and 50% saline.

d. Assessment of Fibrosis:

-

Time Points: Sacrifice mice at various time points post-irradiation (e.g., 180 days).

-

Histology: Perfuse and fix lungs, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.

-

Gene Expression Analysis: Isolate RNA from lung tissue and perform real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of fibrosis-related genes (e.g., FSP1, α-SMA, TGF-β1, CTGF).

In Vitro Assay: Fibroblast Proliferation

This protocol details the assessment of the anti-proliferative effect of this compound on fibroblasts in culture.

a. Cell Culture:

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or human lung fibroblasts (MRC-5).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

b. Proliferation Assay (MTT Assay):

-

Seed fibroblasts in 96-well plates at an appropriate density.

-

After cell attachment, serum-starve the cells for 24 hours.

-

Pre-treat the cells with this compound at various concentrations for 30 minutes.

-

Stimulate the cells with lysophosphatidic acid (LPA) to induce proliferation.

-

After a desired incubation period (e.g., 24-48 hours), add MTT reagent to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Visualizations

Caption: LPA1/3 signaling pathway in fibrosis and its inhibition by this compound.

Caption: Experimental workflow for studying this compound in fibrosis.

References

Investigating the effects of VPC12249 on cellular processes.

An extensive search for the effects of "VPC12249" on cellular processes has yielded no specific information on this compound. The scientific literature and other accessible resources do not appear to contain data related to a substance designated as this compound.

It is possible that "this compound" may be an internal, unpublished designation, a misspelling of a different compound, or a substance that has not yet been described in publicly available research. Without foundational information on the nature of this compound and its biological activities, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers and professionals interested in the effects of a particular compound on cellular processes are encouraged to ensure the correct and complete nomenclature of the substance of interest. If this compound is a novel or proprietary compound, further details from the originating source would be necessary to conduct a thorough investigation and generate the requested technical documentation.

VPC12249: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC12249 is a selective antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). As a crucial tool in lipid signaling research, this compound offers a targeted approach to investigate the downstream cellular processes mediated by these receptors. This technical guide provides a comprehensive overview of the core mechanisms by which this compound is understood to modulate gene expression. While direct, large-scale quantitative gene expression profiling data for this compound is not extensively available in public databases, this document synthesizes information from studies on LPA1/LPA3 signaling and the effects of their antagonism to present a detailed picture of its expected impact. This guide covers the signaling pathways influenced by this compound, details relevant experimental methodologies, and presents the anticipated effects on the expression of key gene families.

Introduction to this compound and its Targets

Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. These receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1] this compound acts as a competitive antagonist at LPA1 and LPA3 receptors, thereby inhibiting the downstream signaling cascades initiated by LPA binding. This targeted inhibition makes this compound a valuable pharmacological tool for dissecting the roles of LPA1 and LPA3 in various cellular contexts and a potential therapeutic agent for diseases characterized by aberrant LPA signaling, such as fibrosis and cancer.[1]

Mechanism of Action: Impact on Signaling Pathways and Gene Expression

This compound exerts its effects on gene expression by blocking the activation of multiple downstream signaling pathways initiated by LPA1 and LPA3. These receptors couple to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a complex network of intracellular signaling cascades.[1]

Key Signaling Pathways Modulated by this compound

-

Rho/ROCK Pathway: Activation of Gα12/13 by LPA1/LPA3 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and migration. Importantly, the Rho/ROCK pathway can influence gene expression through the regulation of transcription factors such as Serum Response Factor (SRF).

-

PI3K/Akt Pathway: LPA1/LPA3 signaling through Gαi/o can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of the serine/threonine kinase Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and it can modulate the activity of various transcription factors, including NF-κB and FOXO.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, can be activated downstream of LPA1/LPA3. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and it regulates the activity of numerous transcription factors, such as AP-1 (a dimer of Fos and Jun proteins).

-

PLC/IP3/Ca2+ Pathway: Gαq/11 activation by LPA1/LPA3 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a ubiquitous second messenger that can regulate the activity of various transcription factors, including NFAT and CREB.

By inhibiting the initial step of LPA binding to LPA1 and LPA3, this compound is expected to downregulate the activity of these interconnected signaling pathways, ultimately leading to changes in the transcriptional landscape of the cell.

Anticipated Impact on Gene Expression

Based on its mechanism of action, this compound is predicted to primarily affect the expression of genes involved in fibrosis, inflammation, cell proliferation, and angiogenesis.

Table 1: Predicted Impact of this compound on Key Gene Families

| Gene Family | Predicted Effect of this compound | Rationale | Key Genes |

| Profibrotic Genes | Downregulation | Inhibition of LPA1/LPA3 signaling, which is known to promote fibroblast proliferation and extracellular matrix deposition. | CTGF, TGFB1, COL1A1, ACTA2 (α-SMA) |

| Pro-inflammatory Genes | Downregulation | LPA1 and LPA3 are involved in mediating inflammatory responses.[2] | IL6, IL8, CCL2 (MCP-1), ICAM1[2] |

| Cell Cycle and Proliferation Genes | Downregulation | Inhibition of pro-proliferative pathways such as PI3K/Akt and MAPK/ERK. | CCND1 (Cyclin D1), MYC, FOS, JUN |

| Angiogenesis-related Genes | Downregulation | LPA signaling can promote the expression of factors involved in blood vessel formation. | VEGFA |

Experimental Protocols

While specific protocols for gene expression analysis using this compound are not widely published, the following methodologies are standard for investigating the effects of a small molecule inhibitor on gene expression.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express LPA1 and/or LPA3 and relevant to the biological process of interest (e.g., fibroblasts for fibrosis studies, endothelial cells for angiogenesis).

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

-

Serum Starvation (Optional): To reduce the baseline activation of signaling pathways by serum components, cells may be cultured in serum-free or low-serum media for 12-24 hours prior to treatment.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (media with the solvent at the same final concentration).

-

LPA Stimulation: After pre-incubation with this compound (typically 30-60 minutes), stimulate the cells with LPA at a concentration known to elicit a response. Include a control group with no LPA stimulation.

-

Incubation: Incubate the cells for a predetermined time course. The duration will depend on the specific genes of interest, as transcriptional responses can vary from minutes to hours.

RNA Extraction and Gene Expression Analysis

-

RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Design or obtain validated primers specific to the target genes and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

PCR Amplification: Perform qRT-PCR using a SYBR Green or probe-based detection method.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

-

-

Microarray or RNA-Sequencing (RNA-Seq) (for global gene expression profiling):

-

Library Preparation: For RNA-Seq, prepare sequencing libraries from the extracted RNA. For microarrays, label the RNA.

-

Sequencing/Hybridization: Perform high-throughput sequencing or hybridize the labeled RNA to a microarray chip.

-

Data Analysis: Analyze the raw data to identify differentially expressed genes between treatment groups. This typically involves normalization, statistical analysis, and bioinformatics analysis to identify enriched pathways and gene ontologies.

-

Visualizing the Impact of this compound

Signaling Pathway Diagram

References

In-depth Technical Guide on the Pharmacokinetics of VPC12249

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed pharmacokinetic data for the compound VPC12249. While this compound is cited in numerous studies as a valuable pharmacological tool for investigating the lysophosphatidic acid (LPA) signaling pathway, dedicated research on its absorption, distribution, metabolism, and excretion (ADME) properties has not been published. This guide summarizes the available information on this compound's mechanism of action and its application in preclinical research, and provides a generalized framework for the experimental protocols that would be used to characterize its pharmacokinetics.

Mechanism of Action and Preclinical Applications

This compound is a dual antagonist of the lysophosphatidic acid receptors 1 and 3 (LPA₁ and LPA₃).[1][2][3] These G protein-coupled receptors are involved in a multitude of cellular processes, and their dysregulation has been implicated in various diseases.[4][5][6][7] By blocking the action of LPA on these receptors, this compound serves as an important investigational tool.

Preclinical studies have utilized this compound to explore the therapeutic potential of LPA₁/LPA₃ antagonism in several disease models:

-

Fibrosis: In models of idiopathic pulmonary fibrosis, this compound has been shown to be efficacious.[1][8] It has also been noted for its potential in treating lung and kidney fibrosis.[9][10] Specifically, it has been observed to reduce collagen deposition and the induction of pro-fibrotic cytokines.[11]

-

Renal Injury: The use of this compound has been investigated in the context of renal ischemia/reperfusion injury, where it was shown to decrease the lesions induced by this injury.[12]

-

Cancer: Research has indicated that this compound can inhibit the migration of pancreatic cancer cells in vitro.[13]

Despite its use in these in vivo models, which suggests some level of bioavailability, no quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, or oral bioavailability have been reported in the reviewed literature.

Quantitative Data Summary

Due to the absence of published pharmacokinetic studies on this compound, a table of quantitative data cannot be provided.

Generalized Experimental Protocols for Pharmacokinetic Characterization

While specific protocols for this compound are unavailable, the following represents a standard experimental workflow for characterizing the pharmacokinetics of a novel compound.

In Vitro Metabolic Stability Assessment

-

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

-

Methodology:

-

Incubate this compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, human).

-

The reaction mixture includes cofactors such as NADPH.

-

Samples are taken at multiple time points and the reaction is quenched.

-

The concentration of the parent compound is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

-

Plasma Protein Binding Assay

-

Objective: To determine the extent to which the compound binds to proteins in the blood.

-

Methodology:

-

Use methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

-

Incubate this compound with plasma from different species.

-

Separate the protein-bound and unbound fractions.

-

Quantify the concentration of the compound in each fraction using LC-MS/MS.

-

The percentage of bound drug is then calculated.

-

In Vivo Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of the compound in a living organism.

-

Methodology:

-

Administer a single dose of this compound to laboratory animals (e.g., rats, mice) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at predetermined time points over a set period.

-

Process the blood to obtain plasma.

-

Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

-

Plot the plasma concentration-time curve.

-

Use pharmacokinetic software to calculate key parameters such as:

-

Area Under the Curve (AUC)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

Half-life (t½)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Bioavailability (F%)

-

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a dual antagonist of LPA₁ and LPA₃ receptors.

Generalized Experimental Workflow for Pharmacokinetics

Caption: A generalized workflow for the pharmacokinetic characterization of a drug candidate.

References

- 1. Alpha conotoxin-BuIA globular isomer is a competitive antagonist for oleoyl-L-alpha-lysophosphatidic acid binding to LPAR6; A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophospholipid (LPA) receptors | G protein-coupled receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 7. Sphingosine 1-phosphate (S1P): Physiology and the effects of S1P receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular and Molecular Control of Lipid Metabolism in Idiopathic Pulmonary Fibrosis: Clinical Application of the Lysophosphatidic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

VPC12249: A Potential Dual LPA1/LPA3 Antagonist for Advancing Research in Lung and Skin Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VPC12249 is a dual antagonist of lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1/3), positioning it as a valuable research tool for investigating the pathophysiology of fibrotic diseases.[1][2][3] Fibrosis, a condition characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, with lung and skin fibrosis representing significant areas of unmet medical need. The LPA-LPA1/3 signaling axis has been implicated as a key driver of fibrotic processes, including fibroblast proliferation, differentiation into myofibroblasts, and collagen deposition.[1][4] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying signaling pathways to facilitate its use as a research tool in lung and skin fibrosis.

Mechanism of Action: Targeting the LPA-LPA1/3 Axis

This compound exerts its anti-fibrotic potential by competitively inhibiting the binding of LPA to its G protein-coupled receptors, LPA1 and LPA3.[1] LPA, a bioactive phospholipid, is produced by the enzyme autotaxin and its levels are elevated in fibrotic tissues.[5][6] The activation of LPA1 and LPA3 on fibroblasts initiates a cascade of downstream signaling events that collectively promote a pro-fibrotic cellular phenotype.

Signaling Pathways

The binding of LPA to LPA1 and LPA3 activates several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of multiple downstream effector pathways.[7] These pathways are crucial for the pro-fibrotic actions of LPA and are the primary targets of this compound's inhibitory action.

This compound in Lung Fibrosis Research

Preclinical studies have demonstrated the potential of this compound as a research tool to investigate and therapeutically target lung fibrosis. These studies have primarily utilized models of radiation-induced and silica-induced pulmonary fibrosis.

Quantitative Data from Preclinical Lung Fibrosis Studies

| Study Type | Model | Treatment | Key Findings | Reference |

| In vivo | Radiation-induced lung fibrosis (mice) | This compound | Significantly prolonged animal survival, restored lung structure, inhibited fibroblast accumulation, and reduced collagen deposition. Decreased profibrotic cytokines TGF-β1 and CTGF. | [1][2][3] |

| In vivo | Silica-induced lung fibrosis (rats) | This compound | Alleviated silicosis progression, reduced α-SMA expression and collagen deposition. | [1] |

| In vitro | Lung fibroblasts | This compound | Suppressed LPA-induced fibroblast proliferation and CTGF expression. | [1][2] |

Experimental Protocols for Lung Fibrosis Models

This model is employed to mimic the fibrotic side effects of thoracic radiation therapy.

References

- 1. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VPC12249 in Murine Models of Systemic Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc), or scleroderma, is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs, vasculopathy, and immune system dysregulation. A key pathway implicated in the pathogenesis of fibrosis is the signaling of lysophosphatidic acid (LPA) through its G protein-coupled receptors, particularly LPAR1 and LPAR3. Activation of these receptors on fibroblasts promotes their differentiation into myofibroblasts, leading to excessive collagen deposition and tissue stiffening.

VPC12249 is a potent dual antagonist of LPAR1 and LPAR3. While direct studies of this compound in murine models of systemic sclerosis are not yet widely published, compelling evidence from studies using other LPAR1 and LPAR1/3 antagonists strongly supports its therapeutic potential. This document provides recommended dosages, detailed experimental protocols, and relevant signaling pathway information based on analogous compounds to guide the use of this compound in preclinical SSc research.

Data Presentation: Recommended Dosage of LPAR1/3 Antagonists

The following table summarizes effective dosages of LPAR1 and LPAR1/3 antagonists in murine models of systemic sclerosis. These dosages can serve as a starting point for determining the optimal dose of this compound.

| Compound | Target(s) | Murine Model | Dosage | Route of Administration | Key Findings |

| Ki16425 | LPAR1/3 Antagonist | Bleomycin-induced scleroderma | 1 and 10 mg/kg | Intradermal | Attenuated skin lesions, reduced dermal thickness, and decreased lung fibrosis.[1] |

| SAR100842 (AM095) | LPAR1 Antagonist | Tight skin 1 (Tsk1) mouse | Not specified | Oral gavage | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content.[2][3][4] |

| TP0591108 | LPAR1/3 Antagonist | Bleomycin-induced scleroderma | Not specified | Not specified | More effective than an LPAR1 selective antagonist in suppressing skin inflammation and fibrosis. |

Note: The optimal dosage of this compound should be determined empirically through dose-response studies in the chosen murine model.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in mitigating fibrosis in systemic sclerosis by blocking the LPA signaling pathway.

Experimental Protocols

Bleomycin-Induced Murine Model of Systemic Sclerosis

This is a widely used and well-characterized model that recapitulates many of the key features of human SSc, particularly skin and lung fibrosis.[5][6]

Materials:

-

Bleomycin (B88199) sulfate (B86663) (e.g., from Streptomyces verticillus)

-

Sterile phosphate-buffered saline (PBS)

-

This compound (dissolved in a suitable vehicle)

-

C57BL/6 mice (or other susceptible strains like BALB/c)[7][8]

-

Syringes and needles for subcutaneous injection

-

Osmotic minipumps (optional, for continuous delivery)

Protocol:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

-

Induction of Sclerosis:

-

Daily Subcutaneous Injections: Inject bleomycin (100 µL of a 1 mg/mL solution in PBS) subcutaneously into a shaved area on the upper back of the mice daily for 3-4 weeks.[5][6]

-

Osmotic Minipump Infusion: For a more sustained and less labor-intensive delivery, implant osmotic minipumps filled with bleomycin to deliver a continuous dose over the desired period.

-

-

This compound Administration:

-

Prophylactic Dosing: Begin administration of this compound at the same time as the first bleomycin injection.

-

Therapeutic Dosing: Start this compound treatment after a defined period of bleomycin induction (e.g., 1-2 weeks) to assess its ability to reverse established fibrosis.

-

Route of Administration: Based on the properties of this compound and data from similar compounds, oral gavage or subcutaneous/intradermal injection are potential routes. The vehicle for this compound should be optimized for solubility and biocompatibility.

-

-

Monitoring and Endpoint Analysis:

-

Dermal Thickness: Measure skin thickness at the injection site regularly using calipers.

-

Histopathology: At the end of the study, euthanize the mice and collect skin and lung tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition.

-

Hydroxyproline (B1673980) Assay: Quantify the collagen content in skin and lung tissue using a hydroxyproline assay.

-

Immunohistochemistry: Stain tissue sections for markers of myofibroblasts (e.g., α-smooth muscle actin, α-SMA) and signaling pathway components (e.g., phospho-Smad2/3).

-

Gene Expression Analysis: Isolate RNA from tissues to analyze the expression of profibrotic genes (e.g., Col1a1, Col1a2, Acta2, Ctgf, Tgf-β1) by quantitative real-time PCR (qRT-PCR).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound in a bleomycin-induced scleroderma model.

Conclusion

This compound, as a dual antagonist of LPAR1 and LPAR3, represents a promising therapeutic candidate for systemic sclerosis. The provided protocols and dosage recommendations, based on functionally similar compounds, offer a solid foundation for initiating preclinical studies. Rigorous evaluation in established murine models of SSc will be crucial to validate its efficacy and elucidate its precise mechanisms of action in mitigating the fibrotic processes central to this debilitating disease.

References

- 1. Antifibrotic effect of lysophosphatidic acid receptors LPA1 and LPA3 antagonist on experimental murine scleroderma induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Animal model of sclerotic skin. I: Local injections of bleomycin induce sclerotic skin mimicking scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aragenbio.com [aragenbio.com]

- 8. Animal model of sclerotic skin. II. Bleomycin induced scleroderma in genetically mast cell deficient WBB6F1-W/W(V) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Storage of VPC12249: A Guide for Researchers

Introduction

VPC12249 is a small molecule identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. PPARs are nuclear receptors that play crucial roles in regulating gene expression involved in various physiological processes, including metabolism and cellular differentiation. As a PPARγ antagonist, this compound is a valuable tool for researchers studying the therapeutic potential of modulating PPARγ activity in various diseases. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties and Solubility

While a specific manufacturer's datasheet with quantitative solubility data for this compound was not available at the time of this writing, the following table summarizes the recommended solvents and general solubility characteristics based on common laboratory practices for similar small molecule compounds.

| Solvent | Solubility | Concentration for Stock Solutions |

| Dimethyl Sulfoxide (DMSO) | Soluble | 10-50 mM |

| Ethanol | Sparingly Soluble | 1-10 mM |

| Water | Insoluble | Not Recommended for Stock Solutions |

Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Storage Condition | Recommendation |

| Solid (Powder) Form | Store at -20°C in a desiccator. Protect from light and moisture. |

| Stock Solution in DMSO | Store at -20°C or -80°C for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |

Note: For short-term storage (up to one week), the DMSO stock solution can be stored at 4°C.

Signaling Pathway

This compound functions as a PPARγ antagonist. In the canonical signaling pathway, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding, in the presence of an agonist, typically leads to the recruitment of coactivators and subsequent activation of gene transcription. As an antagonist, this compound binds to PPARγ and prevents the conformational changes necessary for coactivator recruitment, thereby inhibiting the transcription of PPARγ target genes.

Caption: Mechanism of this compound as a PPARγ antagonist.

Experimental Workflow

The following diagram outlines a general workflow for using this compound in a cell-based assay.

Caption: General workflow for a cell-based assay using this compound.

Disclaimer

The information provided in this document is intended for research use only and is based on generally accepted laboratory practices. Researchers should always consult relevant safety data sheets (SDS) and perform their own validation experiments to ensure the suitability of these protocols for their specific applications.

Application Notes and Protocols for VPC12249 Administration in Mouse Models of Intracerebral Hemorrhage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of VPC12249, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, in established mouse models of intracerebral hemorrhage (ICH). The protocols detailed below are based on well-validated methods for ICH induction and therapeutic assessment.

Introduction to Intracerebral Hemorrhage (ICH) and Therapeutic Rationale

Intracerebral hemorrhage is a devastating form of stroke characterized by bleeding within the brain parenchyma, leading to primary mechanical injury and subsequent secondary brain injury cascades.[1][2][3] These secondary injuries, driven by inflammation, blood-brain barrier (BBB) disruption, and edema, are critical targets for therapeutic intervention.[1][2][4] Sphingosine-1-phosphate (S1P) signaling, particularly through its receptor S1PR1, has emerged as a key regulator of immune cell trafficking and endothelial barrier function.[5][6] Modulation of S1PR1 presents a promising strategy to mitigate the inflammatory response and protect the BBB following ICH.[7][8] Preclinical studies with selective S1PR1 agonists have demonstrated significant reductions in neurological deficits, brain edema, and immune cell infiltration in experimental ICH models.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for establishing and evaluating ICH mouse models, providing a baseline for designing experiments with this compound.

Table 1: Parameters for ICH Induction in Mice

| Parameter | Autologous Blood Injection Model | Collagenase-Induced Model | Reference |

| Mouse Strain | C57BL/6, CD-1 | C57BL/6, CD-1 | [9],[10] |

| Anesthesia | Isoflurane or Halothane/Nitrous Oxide | Isoflurane or Halothane/Nitrous Oxide | [9],[11] |

| Stereotactic Coordinates (Striatum) | 0.5 mm anterior, 2.1 mm lateral, 3.1 mm ventral to bregma | 0.5 mm anterior, 2.1 mm lateral, 3.1 mm ventral to bregma | [11] |

| Volume of Injection | 20-30 µL | 0.5 µL | [10],[11] |

| Injection Material | Autologous whole blood | Collagenase VII-S (0.05-0.075 U) | [10],[11] |

| Injection Rate | Double injection: 5 µL over 3 min, then 10 µL over 5 min | Slow infusion | [9] |

Table 2: Key Outcome Measures and Timelines in Mouse ICH Models

| Outcome Measure | Assessment Time Points | Typical Findings in Control Group | Reference |

| Neurological Deficits | 6h, 12h, 1d, 3d, 5d, 7d post-ICH | Significant deficits observed from 24h, with gradual recovery | [10],[11],[12] |

| Brain Water Content (Edema) | 24h, 72h post-ICH | Significant increase in ipsilateral hemisphere | [10],[12] |

| Hematoma Volume | 24h, 48h post-ICH | Reproducible hematoma formation | [9],[11] |

| Blood-Brain Barrier Permeability | Day 3, Day 5 post-ICH | Increased permeability, peaking at different times depending on model | [13] |

| Immune Cell Infiltration | 24h, 72h post-ICH | Increased lymphocytes, neutrophils, and microglia in the perihematomal region | [7],[8] |

Experimental Protocols

Protocol 1: Autologous Blood-Induced Intracerebral Hemorrhage

This model mimics the initial mechanical disruption caused by a hematoma.[14]

Materials:

-

Male C57BL/6 mice (25-30g)

-

Anesthesia (e.g., isoflurane)

-

Stereotactic frame

-

30-gauge needle

-

Micro-syringe pump

-

Heating pad to maintain body temperature at 37°C

Procedure:

-

Anesthetize the mouse and fix its head in a stereotactic frame.

-

Make a midline scalp incision to expose the skull.

-

Drill a small burr hole over the left striatum using the specified coordinates.[11]

-

Collect approximately 30 µL of whole blood from the tail artery.

-

Slowly inject 20-30 µL of the autologous blood into the striatum using a micro-syringe pump.[10][11] A double-injection method (5 µL over 3 minutes, followed by a 7-minute pause, then 10 µL over 5 minutes) can also be used to create a more consistent hematoma.[9]

-

Leave the needle in place for 10 minutes post-injection to prevent backflow.

-

Slowly withdraw the needle, suture the incision, and allow the mouse to recover on a heating pad.

-

Administer analgesics as required.

Protocol 2: Collagenase-Induced Intracerebral Hemorrhage

This model simulates a more gradually evolving hemorrhage by enzymatically disrupting blood vessels.[15]

Materials:

-

Male C57BL/6 mice (25-30g)

-

Anesthesia (e.g., isoflurane)

-

Stereotactic frame

-

Hamilton syringe with a 30-gauge needle

-

Collagenase type VII-S (Sigma-Aldrich)

-

Sterile saline

-

Heating pad

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Prepare a fresh solution of collagenase VII-S in sterile saline (e.g., 0.05 U in 0.5 µL).[11]

-

Slowly inject the collagenase solution into the left striatum at the specified coordinates.

-

Leave the needle in place for 10 minutes post-injection.

-

Slowly withdraw the needle, suture the incision, and manage post-operative care as in Protocol 1.

Protocol 3: Administration of this compound

This protocol outlines the administration of the therapeutic agent following ICH induction.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, DMSO, or as specified for the compound)

-

Oral gavage needles or equipment for intraperitoneal/intravenous injection

Procedure:

-

Prepare a stock solution of this compound and dilute it to the desired final concentration in the appropriate vehicle.

-

ICH mice should be randomly assigned to receive either vehicle or this compound.[7]

-

Administration should begin at a specified time post-ICH induction (e.g., 30 minutes).[7][8]

-

Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The administration can be a single dose or repeated daily for a set number of days (e.g., three consecutive days).[7][8]

-

Ensure the control group receives an equivalent volume of the vehicle.

Protocol 4: Assessment of Neurological Deficits

Neurological function can be assessed using a battery of behavioral tests.

Tests:

-

24-Point Neurological Score: Evaluates posture, motor function, and reflexes.[12]

-

Corner Turn Test: Assesses sensorimotor asymmetry.

-

Forelimb and Hindlimb Placement Tests: Measures sensorimotor deficits.[11]

-

Wire Hanging Test: Evaluates motor strength and coordination.[12]

Procedure:

-

Habituate the mice to the testing environment before ICH induction.

-

Perform the tests at predefined time points post-ICH (e.g., 24h, 48h, 72h, and 7 days).

-

Blinding of the experimenter to the treatment groups is crucial to prevent bias.[11]

Protocol 5: Quantification of Brain Edema

The wet-weight/dry-weight method is a standard technique to measure brain water content.[10]

Procedure:

-

At a predetermined time point (e.g., 72 hours post-ICH), euthanize the mouse and decapitate it.

-

Quickly remove the brain and separate the ipsilateral and contralateral hemispheres.

-

Weigh each hemisphere immediately to obtain the wet weight.

-

Dry the hemispheres in an oven at 100°C for 24-48 hours until a constant weight is achieved (dry weight).

-

Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound in ICH.

Experimental Workflow

Caption: Experimental workflow for this compound evaluation.

Logical Relationship

References

- 1. Intracerebral Hemorrhage - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Intracerebral haemorrhage: mechanisms of injury and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Association of plasma sphingosine-1-phosphate levels with disease severity and prognosis after intracerebral hemorrhage [frontiersin.org]

- 6. Association of plasma sphingosine-1-phosphate levels with disease severity and prognosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Sphingosine-1-Phosphate Receptor 1 Modulation Attenuates Experimental Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Experimental intracerebral hemorrhage in the mouse: histological, behavioral, and hemodynamic characterization of a double-injection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A mouse model of intracerebral hemorrhage using autologous blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Efficacy of LPA1 Receptor Antagonists: Application Notes and Protocols

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the efficacy of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists. While the specific compound "VPC12249" was queried, publicly available scientific literature predominantly refers to well-characterized LPA1 antagonists such as AM095 and BMS-986020. The methodologies outlined herein are broadly applicable to novel LPA1 antagonists and are based on established preclinical and clinical evaluation techniques for this class of therapeutic agents.

LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers downstream signaling cascades involved in critical cellular processes like proliferation, migration, and differentiation.[1][2] Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4][5] LPA1 antagonists aim to block this signaling and mitigate pro-fibrotic cellular responses.[4]

Data Presentation

Quantitative data from efficacy studies of LPA1 antagonists should be summarized for clear comparison. The following tables provide templates for organizing in vitro and in vivo experimental results.

Table 1: In Vitro Potency of LPA1 Antagonists

| Parameter | LPA1 Antagonist (e.g., AM095) | LPA1 Antagonist (e.g., BMS-986020) |

| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |

| Assay Type | GTPγS Binding Assay (human LPA1) | GTPγS Binding Assay (human LPA1) |

| IC50 (nM) | [Insert Value] | [Insert Value] |

| Assay Type | Calcium Mobilization Assay (CHO-hLPA1 cells) | Calcium Mobilization Assay (CHO-hLPA1 cells) |

| IC50 (nM) | [Insert Value] | [Insert Value] |

| Assay Type | Dynamic Mass Redistribution (DMR) Assay | Dynamic Mass Redistribution (DMR) Assay |

| IC50 (nM) | [Insert Value] | [Insert Value] |

Table 2: In Vivo Efficacy of LPA1 Antagonists in a Bleomycin-Induced Lung Fibrosis Model

| Parameter | Vehicle Control | Bleomycin (B88199) + Vehicle | Bleomycin + LPA1 Antagonist (Dose 1) | Bleomycin + LPA1 Antagonist (Dose 2) |

| Animal Model | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice |

| Lung Collagen Content (µ g/lung ) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Ashcroft Score (Histopathology) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Change in Forced Vital Capacity (% predicted) | N/A | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Clinical Efficacy of LPA1 Antagonists in IPF Patients (Phase 2 Study Example)

| Parameter | Placebo | LPA1 Antagonist (e.g., Admilparant 30 mg) | LPA1 Antagonist (e.g., Admilparant 60 mg) |

| Rate of change in % predicted FVC over 26 weeks | -2.7% | -2.8% | -1.2% |

| Treatment Difference vs. Placebo (95% CI) | N/A | -0.1% (-1.6 to 1.4) | 1.4% (-0.1 to 3.0) |

Note: Data in Table 3 is adapted from a study on Admilparant (BMS-986278) for illustrative purposes.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. GTPγS Binding Assay

This assay determines the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[4]

-

Membrane Preparation: Prepare membranes from cells overexpressing the human LPA1 receptor (e.g., CHO-hLPA1).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MgCl2, NaCl, GDP, and saponin.

-

Incubation: Incubate cell membranes with [35S]GTPγS, a stimulating concentration of LPA, and varying concentrations of the antagonist.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[1]

2. Calcium Mobilization Assay

This assay measures the antagonist's ability to block the LPA-induced increase in intracellular calcium concentration.[1][2]

-

Cell Culture: Culture CHO cells stably expressing the human LPA1 receptor (CHO-hLPA1).

-

Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Pre-incubate the cells with various concentrations of the LPA1 antagonist.

-

Stimulation: Add a sub-maximal concentration of LPA to stimulate calcium release.

-

Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the IC50 of the antagonist by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.

3. Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, LPA.[4]

-

Cell Culture: Use a relevant cell line that expresses the LPA1 receptor (e.g., A2058 melanoma cells).

-

Chamber Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane. Fill the lower chamber with media containing LPA.

-

Cell Seeding: Pre-incubate cells with varying concentrations of the antagonist and then seed them into the upper chamber.

-

Incubation: Allow the cells to migrate through the membrane for a defined period (e.g., 4-6 hours).

-

Quantification: Stain the migrated cells on the lower side of the membrane and count them under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control.

In Vivo Models

1. Bleomycin-Induced Lung Fibrosis Model

This is a widely used preclinical model to simulate the pathology of idiopathic pulmonary fibrosis.[3]

-

Animal Model: Use C57BL/6 mice (male, 8-10 weeks old).

-

Induction of Fibrosis: On Day 0, deliver a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a volume of 50 µL saline via intratracheal instillation to anesthetized mice. Control animals receive sterile saline.

-

LPA1 Antagonist Administration: Prepare a suspension of the LPA1 antagonist in a suitable vehicle. Administer the compound via oral gavage once or twice daily, starting at a predetermined time point post-bleomycin instillation (therapeutic dosing).

-

Efficacy Endpoints (typically at Day 14 or 21):

-

Histopathology: Harvest the lungs, fix, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Collagen Content: Measure the total lung collagen content using a Sircol Collagen Assay.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze BAL fluid for inflammatory cell counts and cytokine levels.

-

Mandatory Visualization

Signaling Pathways

Caption: LPA1 receptor signaling pathway and point of inhibition by an antagonist.

Experimental Workflows

Caption: Workflow for in vitro efficacy assessment of LPA1 antagonists.

Caption: Workflow for in vivo efficacy testing in a mouse model of lung fibrosis.

References

- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. atsjournals.org [atsjournals.org]

Application Notes and Protocols for VPC12249-Treated Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC12249 is a novel investigational compound hypothesized to be a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator. S1P receptor modulators are a class of drugs that have shown therapeutic efficacy in autoimmune disorders, most notably in multiple sclerosis. This document provides a detailed experimental design for preclinical animal studies to evaluate the efficacy of this compound, using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted model for multiple sclerosis.[1]

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] This process is mediated by the interaction of S1P with its receptor, S1PR1, on the surface of lymphocytes.[2] this compound, as a presumed S1PR1 modulator, is thought to bind to S1PR1 on lymphocytes, leading to the internalization and degradation of the receptor.[1] This functional antagonism prevents lymphocytes from responding to the S1P gradient, effectively trapping them within the lymph nodes.[3] The resulting reduction in circulating pathogenic lymphocytes and their infiltration into the central nervous system (CNS) is the proposed mechanism for the therapeutic effect of this compound in neuroinflammatory conditions.[2]

Figure 1: Hypothesized mechanism of action of this compound.

Experimental Design: Efficacy of this compound in a Murine EAE Model

This study is designed to assess the prophylactic and therapeutic efficacy of this compound in the MOG35-55-induced EAE model in C57BL/6 mice. The primary endpoints will be clinical disease score, immune cell infiltration into the CNS, and histopathological evidence of demyelination and inflammation.

References

- 1. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 2. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with VPC12249

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC12249 is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent. Understanding its mechanism of action and its effects on cellular processes is crucial for its development. Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound on key cellular events, including apoptosis and cell cycle progression.

Mechanism of Action